Lipophilicity (LogP) Advantage Over Unsubstituted Cyclohexanesulfonamide
3-Methylcyclohexane-1-sulfonamide exhibits higher calculated lipophilicity than the unsubstituted parent cyclohexanesulfonamide. The target compound has a consensus LogP of 0.86 (Chem-space) to 0.855 (Fluorochem) [1]. In contrast, cyclohexanesulfonamide (CAS 2438-38-2) has reported LogP values ranging from 0.537 (Chembase) to 0.77 (ACD/Percepta) . The methyl substituent contributes an increment of approximately +0.1 to +0.3 log units, consistent with the Hansch π value for an aliphatic methyl group (+0.5) partially offset by conformational effects.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.86 (Chem-space); LogP = 0.855 (Fluorochem) |
| Comparator Or Baseline | Cyclohexanesulfonamide (CAS 2438-38-2): LogP = 0.537 (Chembase) to 0.77 (ACD/Labs) |
| Quantified Difference | ΔLogP ≈ +0.1 to +0.3 (target more lipophilic) |
| Conditions | Calculated/consensus LogP values from multiple database sources; experimental LogP not available for target compound |
Why This Matters
A 0.3 log-unit increase in LogP can translate to a measurable increase in passive membrane permeability, directly impacting cellular uptake and oral bioavailability in lead optimization programs.
- [1] Chem-space. 3-Methylcyclohexane-1-sulfonamide, CSSB00011606501. LogP: 0.86. Accessed 2026-05-10. View Source
